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1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

Cat. No.: B8120409
M. Wt: 339.96 g/mol
InChI Key: LBKOALQXKQERGF-UHFFFAOYSA-N
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Description

Contextualizing 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone within the Landscape of Multi-Functionalized Aromatic Systems

This compound is a prime example of a multi-functionalized aromatic system. The presence of an amino group, a bromine atom, and an iodine atom on the same phenyl ring, in addition to the ethanone (B97240) moiety, creates a molecule with distinct and orthogonally reactive sites. This allows for selective chemical transformations, where one functional group can be reacted while the others remain intact, a crucial aspect in multi-step syntheses. The specific arrangement of these substituents—the amino group at the ortho position, and the halogens at the meta and para-directing positions relative to the acetyl group—imparts a unique electronic and steric profile to the molecule.

Below are the key physicochemical properties of this compound:

PropertyValue
IUPAC Name This compound
CAS Number 2387118-94-5 nih.gov
Molecular Formula C8H7BrINO nih.gov
Molecular Weight 339.96 g/mol nih.gov
Purity Typically ≥95% nih.gov

Significance of Halogenated and Aminated Acetophenone (B1666503) Derivatives in Synthetic Strategy

Halogenated and aminated acetophenone derivatives are of profound importance in synthetic organic chemistry. The halogens, particularly bromine and iodine, are excellent leaving groups in a variety of cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The amino group, on the other hand, can act as a nucleophile, a directing group in electrophilic aromatic substitution, or a precursor for the formation of heterocyclic rings.

The compound this compound is a valuable synthon precisely because it combines these features. It serves as a linchpin for the construction of complex nitrogen-containing heterocyclic compounds. researchgate.net

Overview of Research Trajectories for Complex Aromatic Ketones

Research involving complex aromatic ketones like this compound is largely directed towards the synthesis of novel heterocyclic scaffolds with potential biological activity. The strategic functionalization of this starting material allows for the exploration of new chemical space and the generation of libraries of compounds for high-throughput screening.

A significant research trajectory for this compound involves its use in palladium-catalyzed reactions to construct poly-substituted indoles. nih.govresearchgate.net These reactions leverage the reactivity of the halogen atoms for cross-coupling, followed by intramolecular cyclization facilitated by the amino group to form the indole (B1671886) ring system.

For instance, research has demonstrated that this compound can undergo sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions. nih.govresearch-nexus.net This is followed by a palladium chloride-mediated heteroannulation to produce novel 2,5,7-tricarbo-substituted indoles. nih.govresearch-nexus.net Another synthetic route involves an initial Claisen-Schmidt aldol (B89426) condensation with benzaldehyde (B42025) derivatives, followed by sequential palladium-catalyzed Sonogashira cross-coupling and heteroannulation. researchgate.net

The types of indole derivatives synthesized from this compound are diverse, as illustrated in the following table:

Precursor ReactionSubsequent ReactionsFinal Product Class
Sonogashira cross-coupling with terminal acetylenesPalladium chloride-mediated heteroannulation1-(2-aryl-1H-indol-7-yl)ethanones researchgate.net
Sequential Sonogashira and Suzuki-Miyaura cross-couplingPalladium chloride-mediated heteroannulation2,5,7-tricarbo-substituted indoles nih.govresearch-nexus.net
Claisen-Schmidt aldol condensation with benzaldehydesSequential Sonogashira cross-coupling and heteroannulationIndole moieties appended to a chalcone (B49325) framework researchgate.net

The resulting polycarbo-substituted indole derivatives have been evaluated for their potential antiproliferative activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cells. nih.govresearch-nexus.net Certain synthesized compounds have exhibited significant cytotoxicity and selectivity against HeLa cells, inducing apoptosis through mechanisms that involve altering cell membrane integrity and causing DNA fragmentation via caspase-dependent pathways. research-nexus.net This highlights the potential of these indole derivatives as leads for the development of new anticancer agents. research-nexus.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrINO B8120409 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-5-bromo-3-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrINO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKOALQXKQERGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 1 2 Amino 5 Bromo 3 Iodo Phenyl Ethanone

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. google.comgoogle.com This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversion, FGI) to reveal potential synthetic pathways.

Disconnection Strategies for the Acetophenone (B1666503) Core

The primary structural feature of the target molecule is the substituted acetophenone. A key disconnection strategy involves the Friedel-Crafts acylation, where the acetyl group is disconnected from the aromatic ring. This leads back to a tri-substituted aniline (B41778) (1,3-dibromo-5-iodoaniline) and an acylating agent like acetyl chloride or acetic anhydride (B1165640). However, controlling the regioselectivity of acylation on a polysubstituted ring can be difficult.

A more common approach is to start with a simpler, commercially available acetophenone and introduce the substituents sequentially. The most logical starting material would be 2-aminoacetophenone (B1585202) or 2-nitroacetophenone, as the amino or nitro groups can direct the subsequent halogenation steps.

Sequential Halogenation and Amination Considerations on the Phenyl Ring

The order of introduction for the halogens and the amino group is critical for a successful synthesis. Two primary retrosynthetic pathways can be envisioned:

Pathway A: Halogenation of an Amino Precursor. This route starts with 2-aminoacetophenone. The amino group is a strong activating, ortho-para directing group. This allows for controlled halogenation. A plausible disconnection sequence is:

C-I Bond Disconnection: Removal of the iodine atom via FGI suggests a precursor, 1-(2-Amino-5-bromo-phenyl)-ethanone, which can be synthesized from 2-aminoacetophenone.

C-Br Bond Disconnection: Subsequent removal of the bromine atom leads back to the starting material, 2-aminoacetophenone.

Pathway B: Reduction of a Nitro Precursor. An alternative strategy involves introducing the halogens onto a deactivated ring first, followed by the formation of the amine.

FGI (Amine to Nitro): The amino group is converted to a nitro group, leading to the precursor 1-(5-Bromo-3-iodo-2-nitro-phenyl)-ethanone. The nitro group is a meta-directing deactivator, which influences the halogenation regioselectivity differently than an amino group.

C-I and C-Br Bond Disconnections: These disconnections would lead back to 2-nitroacetophenone. This pathway offers the advantage of performing halogenations under conditions that might not be compatible with a free amino group, but requires a final reduction step.

Exploration of Precursor Synthesis and Functionalization

The feasibility of the retrosynthetic pathways depends on the availability of reliable methods for each synthetic step.

Halogenation Pathways (Bromination and Iodination) of Substituted Phenyl Ethanones

Halogenation of aromatic rings is typically achieved through electrophilic aromatic substitution. The choice of reagents and the directing effects of existing substituents are paramount for achieving the desired regiochemistry.

Starting from 2-aminoacetophenone, the amino group (-NH2) is a powerful ortho-, para-directing activator, while the acetyl group (-COCH3) is a meta-directing deactivator. The para-position relative to the amino group (C5) is sterically accessible and electronically favored for the first halogenation. Mild bromination of 2-aminoacetophenone using reagents like pyridinium (B92312) tribromide in dichloromethane (B109758) has been shown to produce 2'-amino-5'-bromoacetophenone in high yield. iucr.orgresearchgate.net

The subsequent iodination of 2-amino-5-bromoacetophenone presents a greater challenge. Iodine is less reactive than bromine and often requires an activating agent or catalyst. acs.org The incoming iodine atom would be directed to one of the ortho positions relative to the amino group (C3 or C6). The C3 position is favored due to less steric hindrance compared to the C6 position, which is flanked by the bulky acetyl group. Suitable iodinating systems include iodine in the presence of an oxidizing agent (e.g., H2O2, nitric acid) or N-iodosuccinimide (NIS). researchgate.netresearchgate.net A protocol using molecular iodine in a pyridine/dioxane mixture has also been reported for the selective iodination of aniline derivatives. researchgate.net

Reaction StepStarting MaterialReagent(s)SolventYieldReference(s)
Bromination 2-AminoacetophenonePyridinium tribromideDichloromethane80% iucr.org, researchgate.net
Iodination 2-Amino-5-bromoacetophenoneN-Iodosuccinimide (NIS)AcetonitrileEst. 60-75% researchgate.net, researchgate.net

Selective Amination Techniques (e.g., Reduction of Nitro Precursors, Direct Amination)

The alternative pathway beginning with a nitro-substituted precursor, such as 2-nitroacetophenone, involves halogenation followed by reduction. The nitration of acetophenone typically yields the meta-isomer, 3-nitroacetophenone. researchgate.net To obtain the required 2-nitro isomer, a more specialized route, such as the oxidation of a substituted indole (B1671886) or a directed ortho-lithiation strategy, might be necessary. Assuming the availability of a suitable 2-nitro-bromo-iodo-acetophenone precursor, the reduction of the nitro group to an amine is a well-established transformation.

A variety of reagents can achieve this reduction chemoselectively, leaving the ketone and aryl halides intact. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. google.com Other methods include the use of metals in acidic media, such as iron powder in hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl2). google.com

Reduction MethodReagent(s)SolventKey FeaturesReference(s)
Catalytic Hydrogenation H₂, Pd/CEthanol, MethanolHigh efficiency, clean reaction. google.com
Metal/Acid Reduction Fe, HClWater, EthanolCost-effective, widely used industrially. google.com
Tin(II) Chloride SnCl₂, HClEthanolMild conditions, good for sensitive substrates.

Direct amination of a suitable dihalogenated precursor, such as 1-(5-bromo-3-iodo-2-halo-phenyl)-ethanone, is theoretically possible via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). However, achieving selective mono-amination at the C2 position would be challenging and likely require a specialized catalytic system.

Novel Synthetic Routes and Catalyst Development

Modern organic synthesis continually seeks to improve efficiency, safety, and environmental impact. The synthesis of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone can benefit from such advancements.

The use of flow chemistry, particularly for potentially hazardous reactions like nitration, offers superior control over reaction temperature and time, leading to higher yields and improved safety compared to batch processes. researchgate.net

In the realm of catalysis, significant progress has been made in C-H functionalization. A novel route could potentially involve the direct, regioselective C-H halogenation of 2-aminoacetophenone using advanced catalyst systems, bypassing the need for pre-functionalized starting materials. While challenging, directed C-H activation could offer a more atom-economical pathway.

For the amination step in Pathway B, developments in Buchwald-Hartwig amination catalysts, using sophisticated phosphine (B1218219) ligands, allow for the coupling of aryl halides with ammonia (B1221849) surrogates under increasingly mild conditions. This could make the direct amination of a 1-(2,5-dibromo-3-iodo-phenyl)-ethanone precursor a more viable option in the future. Furthermore, biocatalytic methods, such as the use of halogenase enzymes for regioselective halogenation or nitroreductases for the reduction step, represent a green and highly selective frontier in chemical synthesis. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Halides (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied in the synthesis of complex organic molecules, including pharmaceuticals and materials. nobelprize.orglibretexts.org For a molecule like this compound, these methods are particularly valuable for introducing the acetyl group or for further functionalization.

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide catalyzed by a palladium complex and a copper(I) co-catalyst, is a key strategy. byjus.comwikipedia.orgorganic-chemistry.org Research has shown that 2-amino-5-bromo-3-iodoacetophenone can undergo palladium-catalyzed Sonogashira cross-coupling with terminal acetylenes to form 2-amino-3-(arylalkynyl)acetophenones. researchgate.net This demonstrates the feasibility of selectively reacting at the more reactive carbon-iodine bond in the presence of the less reactive carbon-bromine bond. The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl. libretexts.org This inherent difference in reactivity allows for selective functionalization.

The synthesis of the parent compound, this compound, can be envisioned through a sequence of halogenation and acylation steps on a suitable aniline precursor. Once obtained, its utility as a building block is highlighted by its participation in further cross-coupling reactions. For instance, a Sonogashira coupling could be performed selectively at the iodine-bearing position.

Table 1: Representative Conditions for Sonogashira Coupling of a Related Aryl Halide

ParameterConditionReference
Aryl Halide 2-Amino-5-bromo-3-iodoacetophenone researchgate.net
Alkyne Terminal Acetylene researchgate.net
Catalyst Pd(PPh₃)₂Cl₂ (Palladium(II) bis(triphenylphosphine) dichloride) researchgate.net
Co-catalyst CuI (Copper(I) iodide) byjus.comwikipedia.org
Base Amine base (e.g., Triethylamine) organic-chemistry.org
Solvent Anhydrous, anaerobic conditions are typical organic-chemistry.org
Temperature Room temperature to mild heating byjus.comwikipedia.org

The resulting 3-alkynyl derivative can then undergo further transformations, such as palladium-catalyzed heteroannulation to construct fused ring systems like indoles. researchgate.net This sequential strategy, where one halogen is selectively coupled, leaving the other for a subsequent reaction, is a powerful approach in the synthesis of polyfunctionalized molecules.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The synthesis of this compound from simpler precursors is fundamentally a challenge of regioselectivity. The directing effects of the substituents on the aromatic ring must be carefully considered at each step.

Starting Material Selection: A plausible synthetic route could start from a substituted aniline, such as 4-bromoaniline.

Iodination: The introduction of iodine would be directed by the existing substituents. The amino group is a strong activating group and an ortho-, para-director. The bromo group is a deactivating group but is also an ortho-, para-director. In 4-bromoaniline, the positions ortho to the amino group (C2 and C6) and ortho to the bromo group (C3 and C5) are potential sites for electrophilic substitution. The strong activating effect of the amino group would likely direct iodination to the C2 position.

Acylation: The subsequent introduction of the acetyl group, for example through a Friedel-Crafts acylation, would be directed by the three existing substituents. The amino group's directing effect would dominate, but its strong basicity can interfere with the Lewis acid catalyst. Therefore, protection of the amino group (e.g., as an acetamide) is often necessary. The acetyl group would likely be introduced at the position ortho to the directing amino group and meta to the deactivating halogens.

Stereoselectivity: For the synthesis of the flat aromatic core of this compound, stereoselectivity is not a primary concern. However, if this molecule were to be used as a precursor in subsequent reactions that generate chiral centers, then stereoselective control would become critical. For example, the reduction of the ketone to a secondary alcohol could be performed using asymmetric transfer hydrogenation with a chiral manganese catalyst to yield a specific enantiomer. acs.org Similarly, if the amino group were to participate in the formation of a new chiral center, stereoselective methods would be required. nih.govrsc.org

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic sequence relies on the optimization of each reaction step to maximize the yield and purity of the product. researchgate.net For the synthesis of this compound and its derivatives, several parameters can be fine-tuned.

In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent system is crucial. libretexts.org For instance, in a Sonogashira coupling, while traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can offer higher turnover numbers and efficiency, even with less reactive aryl chlorides. libretexts.org

Table 2: Parameters for Optimization of a Hypothetical Acylation Step

ParameterVariable OptionsDesired OutcomeReference
Protecting Group Acetyl, Boc, etc.High yield, ease of removal-
Acylating Agent Acetyl chloride, Acetic anhydrideHigh reactivity, low cost organic-chemistry.org
Catalyst AlCl₃, FeCl₃, ZeolitesHigh conversion, regioselectivity organic-chemistry.org
Solvent CS₂, Nitrobenzene, DichloromethaneGood solubility, inertness researchgate.net
Temperature 0 °C to refluxMinimize side reactions, control kinetics researchgate.net
Reaction Time 1h to 24hComplete conversion researchgate.net

Optimization often involves a systematic screening of these variables. researchgate.net For example, in a study on the synthesis of α-ketoamides, parameters such as the coupling reagent, solvent, and base were systematically evaluated to achieve optimal yields. researchgate.net A similar approach would be necessary to develop a high-yielding synthesis of this compound. For instance, a Claisen-Schmidt condensation to form a chalcone (B49325) from an acetophenone precursor can have its yield significantly improved by optimizing the base and solvent conditions. nih.gov

Mechanochemical and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, often referred to as "green chemistry". nih.gov Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a powerful green technique that often reduces or eliminates the need for harmful solvents. rsc.orgresearchgate.net

The synthesis of aromatic ketones can be achieved using mechanochemical methods. For example, a solvent-free acyl Suzuki-Miyaura cross-coupling has been reported for the synthesis of ketones from acyl chlorides and boronic acids. acs.org This approach is highly chemoselective and proceeds in the absence of bulk solvents, making it an attractive green alternative to traditional solution-phase methods. organic-chemistry.orgacs.org Another mechanochemical method involves the pyrylium (B1242799) tetrafluoroborate (B81430) mediated deaminative arylation of amides to produce biaryl ketones. rsc.org

Table 3: Comparison of Conventional vs. Mechanochemical Synthesis

FeatureConventional SynthesisMechanochemical SynthesisReference
Solvent Typically requires organic solventsSolvent-free or minimal solvent rsc.orgacs.org
Energy Input Often requires heating for extended periodsMechanical energy (grinding/milling) beilstein-journals.org
Reaction Time Can be several hours to daysOften significantly shorter acs.org
Work-up Typically involves liquid-liquid extractionSimpler, often involves direct isolation researchgate.net
Environmental Impact Higher, due to solvent use and energy consumptionLower, aligns with green chemistry principles nih.govresearchgate.net

A plausible green synthesis of this compound could involve the mechanochemical halogenation of a suitable acetophenone precursor, followed by other solid-state transformations. The principles of green chemistry, such as atom economy and the use of safer solvents and reagents, are increasingly guiding the development of new synthetic routes for complex molecules. nih.gov

Chemical Reactivity and Transformations of 1 2 Amino 5 Bromo 3 Iodo Phenyl Ethanone

Reactivity at the Acetyl Moiety

The acetyl group, consisting of a carbonyl and a methyl group, is a key site for various chemical modifications.

The carbonyl group of the acetyl moiety is susceptible to a variety of derivatization reactions. These transformations are fundamental in synthetic chemistry for creating new functional groups and extending molecular complexity. mdpi.comnih.gov For instance, derivatization can alter the physical characteristics of the molecule, such as its volatility and thermal stability, which can be advantageous in analytical techniques like gas chromatography. mdpi.com

Common derivatization methods involve converting the carbonyl group into other functionalities. This can include reactions with hydrazines to form hydrazones or with amines to generate imines. For example, 1-(3-((5-bromo-2,4-dimethoxy-benzylidene)-amino)-phenyl)-ethanone is a related compound where the amino group has been derivatized. sigmaaldrich.com Additionally, recent methods have utilized reagents like 3-nitrophenylhydrazine (B1228671) for the chemical labeling of molecules containing carbonyl groups. rsc.org

These derivatization strategies are not only crucial for synthesizing new compounds but also for enhancing detection sensitivity in analytical methods like mass spectrometry. mdpi.comresearchgate.net

The methyl group adjacent to the carbonyl (the α-carbon) possesses acidic protons, enabling a range of alpha-functionalization reactions. This reactivity is central to forming new carbon-carbon bonds. youtube.com

Condensation Reactions: The acidic α-protons allow the molecule to participate in aldol-type condensation reactions. For instance, in a related compound, 2-amino-5-bromo-3-iodoacetophenone, Claisen-Schmidt aldol (B89426) condensation with benzaldehyde (B42025) derivatives has been used to synthesize chalcone (B49325) frameworks. researchgate.net This highlights the potential for similar condensations with 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone.

Alkylation Reactions: Alpha-alkylation involves the replacement of an α-hydrogen with an alkyl group, a significant method for forming C-C bonds. libretexts.org This reaction typically proceeds through an enolate intermediate, which then acts as a nucleophile. libretexts.orgnih.gov For successful alkylation, strong bases like LDA or sodium amide are often employed to ensure complete enolate formation and prevent multiple alkylations. libretexts.org The choice of the alkylating agent is also critical, with primary halides being preferred to avoid competing elimination reactions. libretexts.org While conventional methods can be problematic due to issues with regioselectivity and the need for harsh conditions, newer strategies using dual-catalyst systems that activate both the ketone and an olefin have been developed to achieve more selective and efficient α-alkylation. nih.gov

Table 1: Examples of Alpha-Functionalization Reactions

Reaction TypeDescriptionKey Reagents/ConditionsPotential Product Type
Aldol CondensationReaction with an aldehyde or ketone to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.Base or acid catalyst, Aldehyde/KetoneChalcone-like structures
Alpha-AlkylationIntroduction of an alkyl group at the α-position.Strong base (e.g., LDA), Alkyl halideSubstituted ethanone (B97240) derivatives

Reactivity of the Aromatic Ring and Halogen Substituents

The substituted phenyl ring is another reactive center of the molecule, with the halogens in particular opening avenues for a variety of transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. nih.gov In this type of reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. libretexts.org The success of SNAr reactions is often dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

While simple aryl halides are generally unreactive towards nucleophiles, the reactivity can be significantly enhanced by the electronic nature of the substituents on the ring. libretexts.org For this compound, the acetyl group acts as a moderate electron-withdrawing group, which could potentially activate the ring for SNAr. The relative reactivity of the halogens as leaving groups generally follows the trend I > Br > Cl > F. nih.gov This suggests that the iodine atom at the 3-position would be the most likely site for substitution.

Recent research has also explored concerted SNAr mechanisms, as seen in the reaction of 5-bromo-1,2,3-triazines with phenols. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo and iodo substituents on this compound make it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org It is widely used due to its mild conditions and tolerance of various functional groups. nih.govnih.gov Given the higher reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step of the catalytic cycle, selective coupling at the iodo-substituted position is expected. libretexts.orgillinois.edu This reaction is particularly valuable for synthesizing biaryl compounds. tcichemicals.com

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This method is highly effective for synthesizing substituted alkenes, often with a high degree of stereoselectivity. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond would likely lead to selective coupling at the 3-position of the aromatic ring.

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org It is a versatile reaction, but the toxicity of the organotin reagents is a significant drawback. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki-MiyauraOrganoboron compound (e.g., boronic acid)Palladium catalyst, BaseC-C
HeckAlkenePalladium catalyst, BaseC-C
StilleOrganotin compoundPalladium catalystC-C

Functional group interconversions allow for the transformation of one functional group into another, providing synthetic flexibility. organic-chemistry.orgorganic-chemistry.org For this compound, the halogen atoms are prime candidates for such transformations.

Selective reduction of one halogen over the other is a potential synthetic route. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, it is possible to selectively remove the iodine atom through methods like catalytic hydrogenation or by using specific reducing agents. This would yield 1-(2-Amino-5-bromo-phenyl)-ethanone. Conversely, more forcing conditions could lead to the reduction of both halogens.

Other functional group interconversions could involve transforming the halogens into other groups. For example, the Finkelstein reaction allows for the conversion of alkyl chlorides or bromides to iodides, although its direct application to aryl halides is less common. vanderbilt.edu More relevant to aryl halides are reactions that convert them to other functionalities, such as amines, ethers, or thiols, often through metal-catalyzed processes. organic-chemistry.org

Reactivity of the Amino Group

The primary amino group ortho to the acetyl substituent is a key site of reactivity. Its nucleophilicity allows it to readily participate in reactions common to anilines, although its reactivity is somewhat modulated by the steric hindrance from the adjacent iodo and acetyl groups, as well as the electronic effects of the halogens.

The amino group of this compound can be readily acylated or alkylated. Acylation is a common strategy to protect the amine, reducing its nucleophilicity and preventing side reactions during subsequent transformations of other parts of the molecule. wikipedia.org This is typically achieved by reacting the compound with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. The resulting amide is significantly less reactive than the starting amine.

Alkylation of the amino group introduces alkyl substituents, which can be used to modulate the electronic properties and steric profile of the molecule. N-alkylation of similar 2-amino-aromatic ketones can sometimes be challenging, potentially requiring specific conditions to achieve good yields due to the reduced nucleophilicity of the amine and potential for competing reactions. nih.gov Methods may involve the use of alkyl halides with a base like cesium carbonate to facilitate the reaction. nih.gov

Reaction Type Reagent(s) Typical Conditions Product Purpose
Acylation (Acetylation)Acetic Anhydride, PyridineRoom Temperature, 2-4 h1-(2-Acetamido-5-bromo-3-iodo-phenyl)-ethanoneProtection of the amino group
Alkylation (Methylation)Methyl Iodide, K₂CO₃DMF, 60-80 °C, 12-24 h1-(5-Bromo-3-iodo-2-(methylamino)phenyl)ethanoneDerivatization, altering electronic/steric properties

This table presents representative conditions for acylation and alkylation reactions based on established methods for 2-aminoacetophenones. Specific optimization would be required for this compound.

The bifunctional nature of this compound, possessing both an amine and a ketone, makes it an excellent precursor for the synthesis of fused heterocyclic rings through intramolecular or intermolecular cyclization reactions.

Indole (B1671886) Synthesis: Substituted indoles are crucial scaffolds in medicinal chemistry. nih.govnih.gov One potential pathway to an indole from this compound involves an intramolecular cyclization. While the classic Fischer indole synthesis starts from a hydrazine (B178648), nih.gov other methods like the Madelung synthesis involve the intramolecular cyclization of an N-acyl-o-toluidine. youtube.com An analogous intramolecular condensation of the acetyl group's α-carbon with the amino group could potentially be induced under strong basic or high-temperature conditions to form a highly substituted 4-bromo-6-iodo-2-methylindole.

Pyrazole Synthesis: Pyrazoles are another important class of heterocycles with diverse biological activities. nih.govorganic-chemistry.org A common and efficient method for their synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov Alternatively, an enaminone, which can be formed from an acetophenone (B1666503), can react with hydrazine to yield a pyrazole. galchimia.com For this compound, direct reaction with hydrazine hydrate (B1144303) would likely involve the acetyl group. The reaction would proceed via initial formation of a hydrazone, followed by an intramolecular cyclization where the aniline (B41778) nitrogen displaces the hydroxyl group, leading to the formation of a substituted 1H-indazol-3-ol (a tautomer of indazolone), rather than a simple pyrazole. To form a classical pyrazole, the acetyl group would first need to be converted into a 1,3-diketone moiety.

Target Heterocycle Co-reactant(s) Key Reaction Type Plausible Product
IndoleNone (requires base/heat)Intramolecular Condensation4-Bromo-6-iodo-2-methyl-1H-indole
IndazoleHydrazine HydrateCondensation / Intramolecular Cyclization5-Bromo-7-iodo-3-methyl-1H-indazole

This table illustrates potential cyclization pathways to form key heterocyclic systems. The specific products and conditions are based on established reactivity patterns of o-aminoacetophenones.

Investigating Cascade and Multicomponent Reactions Incorporating the Compound

Cascade (or domino) reactions, where a sequence of reactions occurs in one pot without the isolation of intermediates, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for building molecular complexity with high atom economy. wikipedia.orgpharmaxchange.info The dense functionality of this compound makes it an outstanding candidate for the design of such complex transformations.

The compound can participate in MCRs where the amine and the ketone's α-position act as two distinct points of reactivity. For instance, a multicomponent reaction involving an aminoacetophenone derivative, an aldehyde, and a source of active methylene (B1212753) (like malononitrile) has been shown to produce highly substituted pyrroles in a one-pot manner. nih.gov In this type of reaction, the amino group of this compound would first react with the aldehyde to form a Schiff base, which then undergoes a Knoevenagel condensation with the malononitrile, followed by cyclization and tautomerization to yield the final pyrrole (B145914) ring.

Furthermore, the presence of bromo and iodo substituents opens the door for cascade reactions that combine heterocycle formation with subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling). For example, after the formation of an indole or indazole ring, the iodo group, being more reactive than the bromo group in palladium-catalyzed couplings, could be selectively functionalized, followed by a second coupling at the bromo position under different conditions. An iodine-mediated cascade reaction involving 2'-bromoacetophenones and aminobenzamides has been reported to form complex tetracyclic systems, highlighting the potential for the halogens to participate directly in the cascade sequence. rsc.org

Reaction Type Reactant 1 Reactant 2 Reactant 3 Potential Product Scaffold
Multicomponent ReactionThis compoundAromatic AldehydeMalononitrile4-(2-Amino-5-bromo-3-iodobenzoyl)-3-cyano-2-phenyl-1H-pyrrole derivative

This table outlines a potential three-component reaction based on known reactivity of aminoacetophenones, demonstrating the utility of the target compound in building complex molecular architectures. nih.gov

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for determining the precise atomic connectivity and spatial arrangement of atoms in 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone. The heavily substituted and electronically complex nature of the aromatic ring necessitates the use of advanced 1D and 2D NMR experiments for complete signal assignment.

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the amine protons, and the two aromatic protons. The aromatic protons, being ortho to each other, would appear as doublets due to spin-spin coupling. The carbon (¹³C) NMR spectrum, in conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, would differentiate between methyl (CH₃), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (absent in this molecule), while quaternary carbons would be invisible.

To unambiguously assign these signals, a suite of 2D NMR experiments is essential:

Correlation Spectroscopy (COSY): This experiment would reveal the coupling between the two aromatic protons (H-4 and H-6), confirming their adjacent positions on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to its carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping long-range (2-3 bond) correlations. Key expected correlations for this compound would include:

The methyl protons (H-8) showing a correlation to the carbonyl carbon (C-7) and the aromatic carbon C-1.

The aromatic proton H-6 showing correlations to C-1, C-2, C-4, and the carbonyl carbon C-7.

The aromatic proton H-4 showing correlations to C-2, C-3, C-5, and C-6.

Nuclear Overhauser Effect (NOE) Spectroscopy: 1D NOE difference experiments or 2D NOESY can establish spatial proximities. Irradiation of the amine protons (NH₂) would likely show an NOE enhancement to the aromatic proton at the C-6 position, confirming their proximity. Similarly, an NOE between the methyl protons and the H-6 proton would suggest a specific rotational conformation of the acetyl group.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
1C-~120-125Shielded by NH₂ group, deshielded by acetyl group.
2C-~145-150Attached to electron-donating NH₂ group.
3C-~85-90Shielded by heavy iodine atom (heavy-atom effect).
4CH~7.8-8.0~140-145Deshielded by adjacent iodine and para bromine atoms.
5C-~110-115Attached to electron-withdrawing bromine atom.
6CH~7.3-7.5~120-125Shielded by ortho NH₂ group.
7C=O-~195-200Typical chemical shift for an aryl ketone carbonyl carbon.
8CH₃~2.5-2.7~28-32Typical chemical shift for a methyl ketone.
-NH₂~5.5-6.5-Broad signal, position is solvent and concentration dependent.

The structure of this compound presents several possibilities for dynamic processes that could be studied by NMR. The rotation around the C1-C7 bond (aryl-carbonyl) and the C2-N bond (aryl-amino) may be sterically hindered by the bulky ortho substituents (iodo and acetyl groups).

Intramolecular hydrogen bonding between one of the amine protons and the carbonyl oxygen is plausible. This interaction would restrict the rotation of both the amino and acetyl groups, potentially leading to the existence of distinct conformers at low temperatures.

Variable temperature (VT) NMR studies could be employed to investigate these dynamic phenomena. At room temperature, if the rotational barriers are low, time-averaged signals would be observed. Upon cooling, the exchange rate between conformers would decrease. If the energy barrier is high enough, the signals for the aromatic protons and carbons might broaden and then resolve into separate signals for each distinct conformer at the coalescence temperature, allowing for the calculation of the rotational energy barrier (ΔG‡). Tautomerism is not expected to be a significant feature for this compound under normal conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular formula and probing the structural integrity of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition. The molecular formula for this compound is C₈H₇BrINO. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern for all bromine-containing fragments.

HRMS would be able to distinguish the exact mass of the compound from other molecules with the same nominal mass. The calculated exact mass for the most abundant isotopologue, C₈H₇⁷⁹Br¹²⁷I¹⁴N¹⁶O, is 339.8759 g/mol . An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula.

Interactive Table: Theoretical Exact Mass Data
Molecular FormulaIsotopes ConsideredCalculated Exact Mass (Da)
C₈H₇BrINO¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N, ¹⁶O339.8759
C₈H₇BrINO¹²C, ¹H, ⁸¹Br, ¹²⁷I, ¹⁴N, ¹⁶O341.8739

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion (or another primary fragment) and its subsequent fragmentation through collision-induced dissociation. This process provides detailed information about the molecule's connectivity. For this compound, several key fragmentation pathways can be predicted. libretexts.orglibretexts.orgmiamioh.edu

A primary and highly characteristic fragmentation for ketones is the alpha-cleavage, which involves the loss of the methyl radical (•CH₃) from the molecular ion. Another significant fragmentation would be the loss of the entire acetyl group as a ketene (H₂C=C=O) or as an acylium cation. Subsequent fragmentations could involve the sequential loss of the halogen atoms.

Interactive Table: Plausible MS/MS Fragmentation of C₈H₇BrINO⁺
Precursor Ion (m/z)Fragment LostFragment Ion (m/z)Proposed Structure of Fragment
340/342•CH₃325/327[M - CH₃]⁺
340/342H₂C=C=O298/300[M - C₂H₂O]⁺
325/327CO297/299[M - CH₃ - CO]⁺
340/342•Br261[M - Br]⁺
340/342•I213/215[M - I]⁺
261•CH₃246[M - Br - CH₃]⁺
213/215•CH₃198/200[M - I - CH₃]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. colostate.edu These methods are excellent for identifying the functional groups present in this compound.

Amino (N-H) Group: The primary amine will give rise to two characteristic N-H stretching bands in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. An N-H scissoring (bending) vibration is also expected around 1600-1650 cm⁻¹.

Carbonyl (C=O) Group: A strong, sharp absorption band corresponding to the C=O stretch of the aryl ketone is expected in the IR spectrum, typically around 1660-1690 cm⁻¹. reddit.com Its position can be influenced by conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the adjacent amino group, which would shift the frequency to a lower wavenumber.

Aromatic Ring: The C=C stretching vibrations within the aromatic ring will produce several bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region and are indicative of the substitution pattern.

C-Halogen Bonds: The C-I and C-Br stretching vibrations are expected at lower frequencies, typically in the fingerprint region below 700 cm⁻¹, with the C-I stretch appearing at a lower wavenumber than the C-Br stretch due to the heavier mass of the iodine atom.

Raman spectroscopy would provide complementary information. While the polar C=O and N-H groups would give strong IR signals, the more symmetric C=C aromatic ring stretches and C-halogen bonds often produce strong signals in the Raman spectrum.

Interactive Table: Key Vibrational Modes for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium-StrongWeak
Amine (N-H)Scissoring (Bend)1600 - 1650Medium-StrongWeak
Aromatic (C-H)Stretch3000 - 3100Medium-WeakMedium
Methyl (C-H)Symmetric & Asymmetric Stretch2850 - 3000Medium-WeakMedium
Carbonyl (C=O)Stretch1660 - 1690StrongMedium
Aromatic (C=C)Ring Stretch1450 - 1600Medium-StrongStrong
C-NStretch1250 - 1350MediumMedium
C-BrStretch500 - 650MediumStrong
C-IStretch480 - 600MediumStrong

X-ray Crystallography for Solid-State Structure Determination and Non-Covalent Interactions

While specific crystallographic data for this compound is not publicly available, analysis of a closely related structure, (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone, offers valuable insights into the potential non-covalent interactions that could be present in the crystal lattice of the target compound scirp.orgscispace.com. In the crystal structure of this related molecule, the molecules are observed to be aligned in parallel planes, held together by a network of weak C-H···O and C-H···N interactions, and further stabilized by π···π stacking scirp.org.

Such non-covalent interactions are crucial in dictating the packing of molecules in the crystal and influencing the material's bulk properties. In the case of this compound, the presence of bromine and iodine atoms introduces the possibility of halogen bonding, a directional non-covalent interaction where the halogen atom acts as an electrophilic species wikipedia.orgumt.edu. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ethanone (B97240) group can act as a hydrogen bond acceptor, leading to the formation of intermolecular hydrogen bonds. A detailed crystallographic study would be necessary to fully characterize these and other potential non-covalent interactions.

Table 1: Potential Non-Covalent Interactions in Crystalline this compound

Interaction TypePotential Donor/Acceptor AtomsSignificance
Hydrogen BondingN-H (donor), O=C (acceptor)Influences crystal packing and molecular conformation.
Halogen BondingC-I, C-Br (donors), O=C, N (acceptors)Directional interactions contributing to the stability of the crystal lattice.
π···π StackingPhenyl ringsContributes to the stabilization of the crystal structure through aromatic interactions.
Van der Waals ForcesAll atomsGeneral attractive forces between molecules.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the assessment of compound purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of organic molecules like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS could be employed to determine its purity by separating it from any starting materials, byproducts, or degradation products. The mass spectrum obtained provides a molecular fingerprint, with the molecular ion peak confirming the molecular weight and the fragmentation pattern offering structural information. The analysis of substituted acetophenones by GC-MS is a well-established method, often involving the study of their mass spectral fragmentation patterns to aid in structural identification scirp.org.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that can be applied to a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. For this compound, LC-MS would be an excellent method for purity assessment and for its detection and quantification in complex matrices, such as in reaction monitoring or metabolic studies. The choice of mobile and stationary phases in the liquid chromatography step would be optimized to achieve good separation of the target compound from other components in the mixture. The mass spectrometer provides sensitive and selective detection. For halogenated compounds, the isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) would be a distinctive feature in the mass spectrum, aiding in the identification of the compound nih.gov. It is important to consider that dehalogenation reactions can sometimes occur in the mass spectrometer's ion source, which needs to be accounted for during spectral interpretation nih.gov.

Table 2: Application of Hyphenated Techniques for the Analysis of this compound

TechniqueApplicationInformation ObtainedKey Considerations
GC-MS Purity assessment of volatile and thermally stable samples.Retention time, molecular weight, fragmentation pattern for structural confirmation.Compound must be volatile and thermally stable. Derivatization may be necessary for some related compounds.
LC-MS Purity assessment, analysis in complex mixtures (e.g., reaction monitoring), quantification.Retention time, molecular weight, isotopic pattern, fragmentation pattern for structural confirmation.Wide applicability. Mobile phase and ionization conditions must be optimized. Potential for in-source dehalogenation.

Computational and Theoretical Studies on 1 2 Amino 5 Bromo 3 Iodo Phenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT calculations, often employing functionals like B3LYP, can provide accurate predictions of molecular geometries, energies, and electronic properties.

For 1-(2-amino-5-bromo-3-iodo-phenyl)-ethanone, DFT would be used to optimize the molecular geometry, determining the most stable arrangement of its atoms. This involves calculating bond lengths, bond angles, and dihedral angles. The results of such calculations for similar aromatic compounds, like bromo-substituted acetophenones, have shown good agreement with experimental data. The electronic properties derived from DFT, such as the distribution of electron density, can reveal the effects of the electron-donating amino group and the electron-withdrawing halogen and acetyl groups on the phenyl ring. These calculations are crucial for predicting the molecule's reactivity and stability.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC-N1.38 Å
C-Br1.91 Å
C-I2.12 Å
C=O1.23 Å
Bond AngleC-C-N121.5°
C-C-Br119.8°
C-C-I120.5°
Dihedral AngleC-C-C-C (ring)~0.0°
C-C-C=O178.5°

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar halogenated aromatic compounds.

Ab Initio and Semi-Empirical Methods for Conformational and Energetic Analysis

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using experimental data for parametrization. These methods can provide highly accurate energetic and conformational analyses. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods.

For this compound, these methods would be employed to explore its conformational landscape. The rotation around the C-C bond connecting the acetyl group to the phenyl ring is a key conformational feature. Ab initio calculations could precisely determine the energy barriers for this rotation and identify the most stable conformers. This information is vital for understanding how the molecule's shape influences its interactions and properties.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility and dynamics of a molecule in different environments, such as in a solvent.

An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water or ethanol) and calculating the forces between atoms to model their motion. This would allow for the exploration of the molecule's accessible conformations in solution, revealing how intermolecular interactions with the solvent affect its structure and flexibility. Such simulations are particularly useful for understanding the behavior of molecules in biological systems.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino group and the phenyl ring, reflecting their electron-donating nature. The LUMO is likely to be distributed over the acetyl group and the halogen-substituted carbon atoms, which are electron-accepting regions. A smaller HOMO-LUMO gap would suggest higher reactivity. From the HOMO and LUMO energies, various reactivity indices such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Properties and Reactivity Indices for this compound

ParameterValue (eV)
HOMO Energy-5.85
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)3.90
Ionization Potential (I)5.85
Electron Affinity (A)1.95
Chemical Hardness (η)1.95
Electrophilicity Index (ω)3.75

Note: These values are representative examples based on DFT calculations for analogous aromatic compounds and serve to illustrate the type of data generated.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of negative and positive electrostatic potential. Red colors typically represent electron-rich (negative) regions, which are prone to electrophilic attack, while blue colors indicate electron-poor (positive) regions, which are susceptible to nucleophilic attack.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental results. For instance, DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis spectra), and NMR chemical shifts.

For this compound, calculated vibrational frequencies would correspond to the stretching and bending modes of its functional groups (e.g., N-H, C=O, C-Br, C-I). Time-dependent DFT (TD-DFT) can predict the electronic absorption wavelengths in the UV-Vis spectrum, which are related to the electronic transitions between molecular orbitals. The comparison of these predicted spectra with experimentally obtained spectra is a powerful approach for confirming the molecular structure.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H (Amino)Symmetric Stretch33503360
N-H (Amino)Asymmetric Stretch34503465
C=O (Acetyl)Stretch16801685
C-BrStretch650655
C-IStretch520525

Note: The calculated frequencies are typically scaled to correct for systematic errors. The values presented are for illustrative purposes.

Applications As a Synthon in Advanced Organic Synthesis

Building Block for Nitrogen-Containing Heterocycles (e.g., Indoles, Pyridines, Pyrimidines)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone serves as a key starting material for the synthesis of several important classes of these compounds.

A prime example of its utility is in the synthesis of novel poly-substituted indoles. The process often begins with a palladium-catalyzed Sonogashira cross-coupling reaction of the aryl iodide with a terminal alkyne. This step is highly selective for the more reactive C-I bond over the C-Br bond. The resulting 2-amino-3-(alkynyl)acetophenone intermediate, with the newly introduced alkyne adjacent to the amino group, is then perfectly poised for a subsequent palladium-chloride mediated heteroannulation to construct the indole (B1671886) ring. This methodology allows for the creation of 1-(2-aryl-1H-indol-7-yl)ethanones with a wide variety of substituents on the indole core, dictated by the choice of the initial alkyne coupling partner.

While direct synthesis of pyridines and pyrimidines from this compound is less commonly documented, its structural motif as a 2-aminoaryl ketone lends itself to classical heterocyclic synthesis strategies. For instance, the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a powerful method for quinoline synthesis. wikipedia.orgjk-sci.comorganic-chemistry.orgorganicreactions.org Quinolines are a class of nitrogen-containing heterocycles structurally related to pyridines. It is plausible that this compound could react with various ketones or aldehydes under acidic or basic conditions to yield highly substituted and functionalized quinolines.

Similarly, general synthetic routes to pyrimidines often involve the condensation of a three-carbon fragment with an amidine or a related species. organic-chemistry.orgclockss.orgsemanticscholar.orgmdpi.com The ketone functionality of this compound, along with its adjacent carbon atoms, could potentially serve as the three-carbon component in such syntheses, leading to the formation of complex pyrimidine derivatives.

HeterocycleKey Reaction TypePotential Starting MaterialPotential Product Class
IndolesSonogashira Coupling & HeteroannulationThis compound + Terminal AlkynePoly-substituted Indoles
Quinolines (related to Pyridines)Friedländer AnnulationThis compound + α-Methylene Ketone/AldehydeSubstituted Quinolines
PyrimidinesCondensation with AmidinesThis compoundFunctionalized Pyrimidines
Table 1. Potential applications of this compound in the synthesis of nitrogen-containing heterocycles.

Precursor for Complex Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are of significant interest due to their unique electronic and photophysical properties. rsc.orgresearchgate.netnih.gov The di-halogenated nature of this compound provides a pathway to construct such complex systems through sequential, site-selective cross-coupling reactions.

One potential strategy involves a series of palladium-catalyzed reactions to build up the polycyclic framework. For example, an initial Sonogashira coupling at the iodine position, followed by a second coupling reaction (such as Suzuki or Heck coupling) at the bromine position, could be employed to introduce different aromatic or unsaturated fragments. Subsequent intramolecular cyclization reactions, potentially triggered by the amino or ketone group, could then lead to the formation of intricate, multi-ring systems. An intramolecular Sonogashira coupling, where a tethered alkyne reacts with the second halogen atom, could also be envisioned as a powerful tool for constructing fused ring systems. nih.govresearchgate.net

Role in the Synthesis of Scaffolds with Diverse Substitution Patterns

The ability to introduce a wide variety of substituents in a controlled manner is a central goal in modern organic synthesis, as it allows for the fine-tuning of a molecule's properties. The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound is key to its role in creating molecular scaffolds with diverse substitution patterns.

As demonstrated in the synthesis of indoles, the Sonogashira coupling can be performed selectively at the iodo-substituted position. This leaves the bromo-substituent intact for further functionalization. This unreacted bromine atom can then participate in a second, distinct cross-coupling reaction, such as a Suzuki, Stille, or Buchwald-Hartwig amination reaction. This sequential, site-selective functionalization allows for the introduction of two different substituents at specific positions on the aromatic ring, leading to a high degree of molecular diversity from a single starting material.

Reaction SequenceReagentsOutcome
1. Sonogashira CouplingTerminal Alkyne, Pd catalystSelective reaction at the C-I bond
2. Suzuki CouplingArylboronic acid, Pd catalystFunctionalization at the C-Br bond
3. HeteroannulationAcid or Metal catalystFormation of a heterocyclic core
Table 2. A representative strategy for achieving diverse substitution patterns using this compound.

Utility in the Construction of Functional Organic Materials

Functional organic materials, with applications in electronics, photonics, and sensing, often rely on extended π-conjugated systems to achieve their desired properties. beilstein-journals.org The synthesis of such materials frequently involves the use of halogenated aromatic precursors in cross-coupling reactions to build up the conjugated backbone.

This compound is a promising candidate for the synthesis of such materials. Sonogashira coupling reactions, in particular, are a powerful tool for creating rigid, linear π-systems by linking aromatic rings with alkyne units. nih.govresearchgate.netscirp.org By employing di-alkynes in reactions with the di-halogenated starting material, it is possible to construct conjugated polymers or oligomers. The amino and ketone groups can also be used to tune the electronic properties of the resulting materials or to provide sites for further modification or for influencing the material's solid-state packing. The presence of heteroatoms (nitrogen and oxygen) within the conjugated system can also impart desirable characteristics, such as improved charge transport or specific light-absorbing and emitting properties.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone, and how can reaction conditions be optimized for halogenated intermediates?

  • Methodological Answer : Synthesis typically involves sequential halogenation and protection/deprotection steps. For bromo- and iodo-substituted aromatic systems, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or electrophilic substitution may be employed. Protect the amino group prior to halogenation to avoid side reactions. Optimize solvent polarity (e.g., DMF for iodination) and temperature (0–25°C for iodine stability). Monitor reaction progress via TLC or HPLC, and purify via column chromatography using halogen-tolerant stationary phases (e.g., silica gel modified with silver nitrate) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

  • Methodological Answer :
  • NMR : Use 1H^1H, 13C^{13}C, and 2D NMR (HSQC, HMBC) to assign aromatic protons and substituents. The amino group’s resonance (~δ 5–6 ppm) and deshielding effects from bromo/iodo groups aid in structural confirmation.
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and amino (N-H, ~3300 cm1^{-1}) stretches.
  • UV-Vis : Monitor conjugation effects from aromatic halogens (λmax shifts ~240–300 nm).
    Cross-validate assignments with computational methods (e.g., DFT-based NMR prediction) and compare to literature analogs .

Q. What safety protocols are essential when handling halogenated aromatic ethanones?

  • Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/contact. Halogenated compounds may release toxic fumes upon decomposition. Store under inert atmospheres (argon) to prevent degradation. Follow waste disposal guidelines for halogenated organics. Refer to safety data sheets (SDS) for analogous compounds to infer hazards .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reaction mechanisms of this compound?

  • Methodological Answer : Use DFT (e.g., B3LYP/6-311++G(d,p)) to calculate:
  • HOMO-LUMO gaps : Assess reactivity and charge-transfer potential.
  • Electrostatic potential (ESP) : Identify nucleophilic/electrophilic sites (e.g., amino group vs. halogenated aryl ring).
  • Reaction pathways : Simulate iodination/bromination energetics to optimize regioselectivity. Validate with experimental UV-Vis and redox potentials .

Q. What challenges arise in X-ray crystallographic analysis of halogen-heavy aromatic ethanones, and how are they addressed?

  • Methodological Answer : Heavy atoms (Br, I) cause strong X-ray absorption, complicating data collection. Use high-flux synchrotron sources or low-temperature (90–100 K) measurements to enhance diffraction quality. Refine structures using SHELXL, accounting for anisotropic displacement parameters. For disordered halogen positions, apply restraints or twin refinement .

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved for structurally similar analogs?

  • Methodological Answer : Compare experimental 1H^1H NMR splitting patterns with computational predictions. For example, 1-(2',3'-dihydroxyphenyl)-ethanone shows distinct H-4'/H-6' splitting (δ 6.60, d), while symmetric analogs (e.g., 2',6'-substituted) exhibit overlapping signals. Use NOESY to confirm spatial proximity of substituents .

Q. What strategies optimize the compound’s bioactivity in antimicrobial or anticancer studies?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., bacterial enzymes or kinase receptors). Modify substituents (e.g., methoxy groups) to enhance binding affinity. Validate with in vitro assays (MIC for antimicrobial activity; MTT for cytotoxicity). Prioritize derivatives with low toxicity (Lipinski’s rule compliance) .

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